Ketoisophorone

Catalog No.
S531710
CAS No.
1125-21-9
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketoisophorone

CAS Number

1125-21-9

Product Name

Ketoisophorone

IUPAC Name

2,6,6-trimethylcyclohex-2-ene-1,4-dione

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4H,5H2,1-3H3

InChI Key

AYJXHIDNNLJQDT-UHFFFAOYSA-N

SMILES

Array

solubility

slightly
Slightly soluble in water
Soluble (in ethanol)

Synonyms

Ketoisophorone; Keto isophorone; Oxopholone; Oxophorone; 6-Oxoisophorone;

Canonical SMILES

CC1=CC(=O)CC(C1=O)(C)C

The exact mass of the compound 2,6,6-Trimethyl-2-cyclohexene-1,4-dione is 152.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is a highly functionalized cyclic enedione that serves as a critical building block for high-value carotenoids (e.g., astaxanthin), vitamin E, and terpenoid-based active pharmaceutical ingredients [1]. Characterized by its conjugated butenone-like structure within a six-membered ring, it offers dual reactive sites for selective reductions and additions. From a procurement standpoint, sourcing high-purity ketoisophorone directly eliminates the need for complex, heavy-metal-dependent, or low-yield in-house oxidation of unoxidized isophorone precursors, ensuring highly reproducible downstream yields in asymmetric biocatalysis and complex API synthesis [1].

Substituting ketoisophorone with its cheaper, unoxidized precursors—alpha-isophorone or beta-isophorone—introduces severe process bottlenecks and yield penalties. The chemical oxidation of alpha-isophorone typically requires harsh conditions, toxic transition metal catalysts (such as manganese acetate or phosphomolybdic acid), and extended reaction times, often yielding complex mixtures of alcohols and epoxides [1]. Alternatively, starting from beta-isophorone requires a thermodynamically unfavorable isomerization step at elevated temperatures. Procuring ketoisophorone directly bypasses these inefficient upstream transformations, preventing yield penalties—which often cap at 56% even in advanced one-pot biocatalytic cascades—and eliminating transition-metal contamination risks in pharmaceutical and food-grade carotenoid applications [1].

Yield Advantage in Downstream Synthesis vs. In-House Oxidation

Procuring ketoisophorone directly avoids the substantial yield losses associated with in-house oxidation of alpha-isophorone. Recent advanced biocatalytic one-pot double oxidation cascades of alpha-isophorone to ketoisophorone achieve a maximum isolated yield of only 56% (at 1.4 g L-1 d-1 productivity) due to metabolic burdens and incomplete conversion [1]. By sourcing pure ketoisophorone, manufacturers bypass this 44% material loss and proceed directly to high-value transformations.

Evidence DimensionIsolated yield of available intermediate
Target Compound Data100% (Directly procured KIP)
Comparator Or Baseline56% isolated yield (In-house oxidation from alpha-isophorone)
Quantified Difference44% absolute yield advantage
ConditionsOne-pot biocatalytic cascade using P450-WAL and Cm-ADH10

Bypassing the low-yield oxidation step significantly improves the overall atom economy and throughput of carotenoid and API manufacturing.

Enantioselective Biocatalytic Conversion to (R)-Levodione

Ketoisophorone exhibits exceptional processability in asymmetric bioreduction compared to generic cyclic enones. When subjected to reduction by the ene reductase PaER from Pichia angusta, ketoisophorone is converted to (R)-levodione with >99% enantiomeric excess (ee) and a high catalytic constant (kcat = 3.57 s-1) [1]. In engineered E. coli systems, this translates to complete conversion of up to 1000 mM ketoisophorone with a space-time yield of 460.7 g L-1 d-1, demonstrating its superior fit for industrial-scale chiral synthesis[1].

Evidence DimensionSpace-time yield and enantiomeric excess
Target Compound Data460.7 g L-1 d-1 at >99% ee
Comparator Or BaselineStandard cyclic enones (typically <100 g L-1 d-1 under similar whole-cell conditions)
Quantified Difference>4-fold higher space-time yield with near-perfect stereocontrol
Conditions1000 mM substrate, engineered E. coli with PaER and glucose dehydrogenase at 40 °C

The exceptionally high space-time yield and stereoselectivity make ketoisophorone the definitive precursor for industrial-scale production of chiral pharmaceutical intermediates like (R)-levodione.

Programmable Stereodivergence in Biocatalytic Reductions

Unlike simpler cyclic ketones that often yield fixed stereoisomers regardless of the biocatalyst, ketoisophorone offers programmable stereodivergence. It is invariably reduced to (R)-levodione by standard Old Yellow Enzymes (OYEs), but can be cleanly transformed into the (S)-enantiomer by F420-dependent reductases (FDRs)[1]. This dual compatibility allows procurement teams to source a single starting material (ketoisophorone) to access either enantiomer of levodione simply by switching the biocatalyst [1].

Evidence DimensionStereochemical outcome based on enzyme class
Target Compound Data(R)-levodione via OYEs; (S)-levodione via FDRs
Comparator Or BaselineMonodirectional precursors (yielding only one accessible enantiomer)
Quantified DifferenceAccess to 100% of the stereochemical space (both R and S) from a single precursor
ConditionsEnzymatic reduction using OYEs vs. F420-dependent reductases

Sourcing a single precursor for both enantiomeric products streamlines the supply chain and reduces inventory complexity for chiral chemical manufacturers.

Aerobic Photobiocatalytic Processability

Traditional flavin-activated reductions require strict oxygen-free conditions to prevent enzyme deactivation by reactive oxygen species (ROS). However, ketoisophorone demonstrates robust processability in aerobic photobiocatalytic reductions. When using the enoate reductase XenB and FMN with MOPS buffer, ketoisophorone undergoes stereoselective asymmetric reduction under aerobic conditions, achieving a 91% GC-yield and >94% stereoselectivity [1].

Evidence DimensionYield under aerobic photoreduction
Target Compound Data91% GC-yield (>94% stereoselectivity)
Comparator Or BaselineStandard flavin-activated reductions (0% yield aerobically due to ROS deactivation)
Quantified Difference91% absolute yield increase under ambient oxygen
ConditionsXenB enoate reductase, FMN photocatalyst, MOPS buffer, aerobic daylight irradiation

The ability to process ketoisophorone under aerobic conditions eliminates the need for costly inert-gas purging and specialized anaerobic reactor setups.

Industrial Synthesis of Astaxanthin and Carotenoids

Procuring ketoisophorone directly bypasses the complex oxidation of isophorone, providing a high-purity, ready-to-use building block for the total synthesis of astaxanthin and zeaxanthin, ensuring consistent yields in food and feed additive manufacturing [2].

Large-Scale Production of (R)-Levodione

Leveraging its >99% ee conversion rates and high space-time yields (460.7 g L-1 d-1) with ene reductases, ketoisophorone is the optimal starting material for continuous or fed-batch biocatalytic production of (R)-levodione, a key pharmaceutical intermediate [1].

Stereodivergent Chiral Building Block Generation

Utilizing its compatibility with both OYEs and FDRs, ketoisophorone serves as a versatile, single-source precursor for synthesizing either (R)- or (S)-enantiomers of cyclic diketones for flavor, fragrance, and fine chemical applications[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
White to colourless solid; Woody, musty sweet, aroma

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

152.083729621 Da

Monoisotopic Mass

152.083729621 Da

Boiling Point

92.00 to 94.00 °C. @ 11.00 mm Hg

Heavy Atom Count

11

Appearance

Solid powder

Melting Point

21 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72WY3KLB5R

GHS Hazard Statements

Aggregated GHS information provided by 1546 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 1546 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1458 of 1546 companies with hazard statement code(s):;
H302 (91.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (10.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1125-21-9

Wikipedia

2,6,6-trimethylcyclohex-2-ene-1,4-dione

Use Classification

Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Cyclohexene-1,4-dione, 2,6,6-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023
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2: Ni Y, Yu HL, Lin GQ, Xu JH. An ene reductase from Clavispora lusitaniae for asymmetric reduction of activated alkenes. Enzyme Microb Technol. 2014 Mar 5;56:40-5. doi: 10.1016/j.enzmictec.2013.12.016. Epub 2014 Jan 8. PubMed PMID: 24564901.
3: Horita S, Kataoka M, Kitamura N, Nakagawa T, Miyakawa T, Ohtsuka J, Nagata K, Shimizu S, Tanokura M. An engineered old yellow enzyme that enables efficient synthesis of (4R,6R)-Actinol in a one-pot reduction system. Chembiochem. 2015 Feb 9;16(3):440-5. doi: 10.1002/cbic.201402555. Epub 2015 Jan 14. PubMed PMID: 25639703.
4: Kataoka M, Kotaka A, Hasegawa A, Wada M, Yoshizumi A, Nakamori S, Shimizu S. Old Yellow Enzyme from Candida macedoniensis catalyzes the stereospecific reduction of the C=C bond of ketoisophorone. Biosci Biotechnol Biochem. 2002 Dec;66(12):2651-7. PubMed PMID: 12596862.
5: Tsuji N, Honda K, Wada M, Okano K, Ohtake H. Isolation and characterization of a thermotolerant ene reductase from Geobacillus sp. 30 and its heterologous expression in Rhodococcus opacus. Appl Microbiol Biotechnol. 2014 Jul;98(13):5925-35. doi: 10.1007/s00253-014-5668-9. Epub 2014 Mar 29. PubMed PMID: 24927695.
6: Daugherty AB, Govindarajan S, Lutz S. Improved biocatalysts from a synthetic circular permutation library of the flavin-dependent oxidoreductase old yellow enzyme. J Am Chem Soc. 2013 Sep 25;135(38):14425-32. doi: 10.1021/ja4074886. Epub 2013 Sep 17. PubMed PMID: 23987134.
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11: Reich S, Kress N, Nestl BM, Hauer B. Variations in the stability of NCR ene reductase by rational enzyme loop modulation. J Struct Biol. 2014 Feb;185(2):228-33. doi: 10.1016/j.jsb.2013.04.004. Epub 2013 Apr 17. PubMed PMID: 23602815.
12: Fawaz EY, Allan SA, Bernier UR, Obenauer PJ, Diclaro JW 2nd. Swarming mechanisms in the yellow fever mosquito: aggregation pheromones are involved in the mating behavior of Aedes aegypti. J Vector Ecol. 2014 Dec;39(2):347-54. doi: 10.1111/jvec.12110. PubMed PMID: 25424264.
13: Lechtenberg M, Schepmann D, Niehues M, Hellenbrand N, Wünsch B, Hensel A. Quality and functionality of saffron: quality control, species assortment and affinity of extract and isolated saffron compounds to NMDA and sigma1 (sigma-1) receptors. Planta Med. 2008 Jun;74(7):764-72. doi: 10.1055/s-2008-1074535. Epub 2008 May 21. PubMed PMID: 18496783.
14: Zhang B, Zheng L, Lin J, Wei D. Characterization of an ene-reductase from Meyerozyma guilliermondii for asymmetric bioreduction of α,β-unsaturated compounds. Biotechnol Lett. 2016 Sep;38(9):1527-34. doi: 10.1007/s10529-016-2124-1. Epub 2016 May 19. PubMed PMID: 27193896.
15: Jerković I, Tuberoso CI, Gugić M, Bubalo D. Composition of sulla (Hedysarum coronarium L.) honey solvent extractives determined by GC/MS: norisoprenoids and other volatile organic compounds. Molecules. 2010 Sep 9;15(9):6375-85. doi: 10.3390/molecules15096375. Erratum in: Molecules. 2013 ;18(11):13434. Tuberso, Carlo I G [corrected to Tuberoso, Carlo I G]. PubMed PMID: 20877229.
16: Romano D, Contente ML, Molinari F, Eberini I, Ruvutuso E, Sensi C, Amaretti A, Rossi M, Raimondi S. Recombinant S. cerevisiae expressing Old Yellow Enzymes from non-conventional yeasts: an easy system for selective reduction of activated alkenes. Microb Cell Fact. 2014 Apr 25;13:60. doi: 10.1186/1475-2859-13-60. PubMed PMID: 24767246; PubMed Central PMCID: PMC4013436.
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